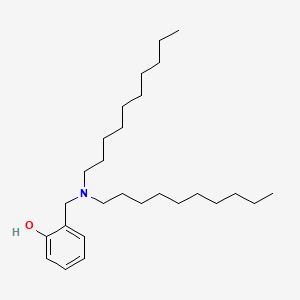
2-((Didecylamino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Didecylamino)methyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a didecylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Didecylamino)methyl)phenol typically involves the reaction of phenol with didecylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a three-component condensation reaction. The reaction conditions generally include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Análisis De Reacciones Químicas
Types of Reactions
2-((Didecylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) are typical reagents for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
2-((Didecylamino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-((Didecylamino)methyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can donate hydrogen bonds, while the didecylamino group can interact with hydrophobic regions of proteins and membranes. These interactions can lead to the disruption of microbial cell walls or the inhibition of enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
2-Methylphenol (o-Cresol): A methyl-substituted phenol with similar chemical properties.
4-Methylphenol (p-Cresol): Another methyl-substituted phenol with applications in disinfectants and antiseptics.
Uniqueness
2-((Didecylamino)methyl)phenol is unique due to the presence of the didecylamino group, which imparts additional hydrophobicity and potential for interaction with biological membranes. This makes it more effective in certain applications compared to simpler phenols.
Propiedades
Número CAS |
62984-52-5 |
|---|---|
Fórmula molecular |
C27H49NO |
Peso molecular |
403.7 g/mol |
Nombre IUPAC |
2-[(didecylamino)methyl]phenol |
InChI |
InChI=1S/C27H49NO/c1-3-5-7-9-11-13-15-19-23-28(25-26-21-17-18-22-27(26)29)24-20-16-14-12-10-8-6-4-2/h17-18,21-22,29H,3-16,19-20,23-25H2,1-2H3 |
Clave InChI |
UGKINPHECAPVGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN(CCCCCCCCCC)CC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
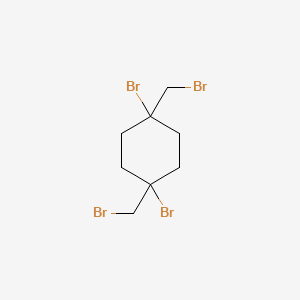
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)

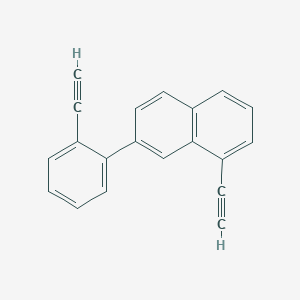
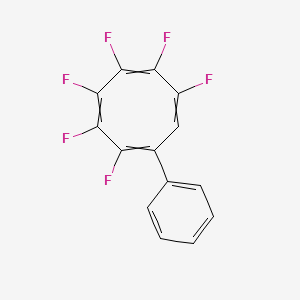
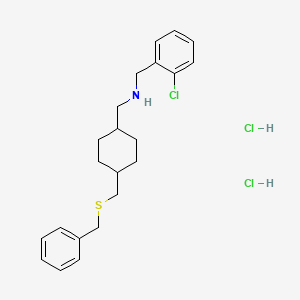
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
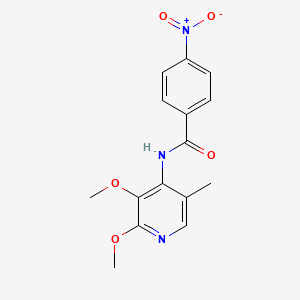

![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
